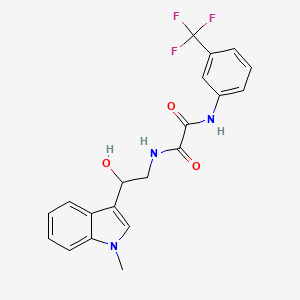

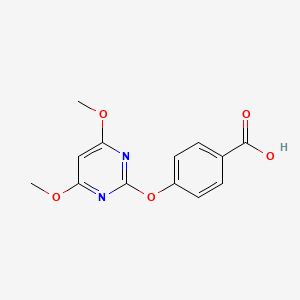

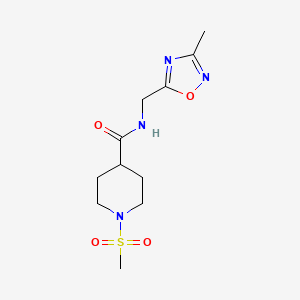

N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound appears to contain an indole moiety, which is a common structure in many natural products and synthetic pharmaceuticals . It also contains a trifluoromethylphenyl group, which is often used in medicinal chemistry due to its bioisosteric properties .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The indole and trifluoromethylphenyl groups would contribute to the aromaticity of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For instance, the presence of the indole and trifluoromethylphenyl groups could impact its solubility, stability, and reactivity .科学的研究の応用

Glycolic Acid Oxidase Inhibition

An extensive series of novel 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives has been prepared and studied as inhibitors of glycolic acid oxidase (GAO). Methylation of the nitrogen or the 3-hydroxy substituent reduced potency dramatically, indicating the requirement for the two acidic functions on the 1H-pyrrole-2,5-dione nucleus. This suggests a potential application in reducing urinary oxalate levels through inhibition of GAO, especially in conditions like ethylene glycol poisoning or primary hyperoxaluria (C. Rooney et al., 1983).

Optical Activity in Binuclear Diorganotin Compounds

The synthesis of optically active binuclear diorganotin compounds from an optically active oxalamide highlights the potential of using such compounds in the development of new materials with specific optical properties. These compounds could have applications in areas ranging from material science to pharmaceuticals, where chiral properties are crucial (V. Jiménez‐Pérez et al., 2006).

Receptor Differentiation

The structural modification of certain compounds can change sympathomimetic activity, indicating that receptor populations can be divided into distinct groups based on their responsiveness to these modifications. This differentiation has potential implications in the development of targeted therapies for diseases influenced by these receptor pathways (A. M. Lands et al., 1967).

Azo-Schiff Base Compounds for Complex Formation

The synthesis of Azo-Schiff base compounds from reactions involving an oxalamide and their ability to form non-electrolyte complexes suggest applications in the development of coordination compounds with potential uses in catalysis, material science, and as antimicrobial agents (A. A. Al-Hamdani et al., 2016).

Histone Deacetylase Inhibition

Investigation into the anti-HD2 activity of chemical substitutions on the pyrrole-C2 ethene chains indicates potential applications in the field of epigenetics and cancer therapy, where histone deacetylase inhibitors play a significant role in modulating gene expression (A. Mai et al., 2004).

作用機序

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that can lead to a variety of biological effects . The interaction often involves the indole nucleus, which is a part of this compound, binding to the target receptors .

Biochemical Pathways

Indole derivatives are known to influence a wide range of biochemical pathways due to their broad-spectrum biological activities . These pathways can lead to various downstream effects, depending on the specific biological activity being exerted .

Result of Action

Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound could potentially have diverse molecular and cellular effects.

将来の方向性

特性

IUPAC Name |

N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F3N3O3/c1-26-11-15(14-7-2-3-8-16(14)26)17(27)10-24-18(28)19(29)25-13-6-4-5-12(9-13)20(21,22)23/h2-9,11,17,27H,10H2,1H3,(H,24,28)(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVKBSXURYBWMLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2814258.png)

![4-[benzyl(methyl)amino]-N-(3,4-dimethoxyphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2814260.png)

![2-(Benzo[d]oxazol-2-ylthio)-1-(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone](/img/structure/B2814263.png)

![2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-[4-(methylsulfanyl)benzyl]acetamide](/img/structure/B2814266.png)

![N-(3,4-dimethoxyphenyl)-2-[3-(4-methylbenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2814271.png)